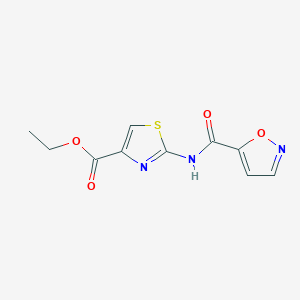

Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features both an isoxazole and a thiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

ethyl 2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-2-16-9(15)6-5-18-10(12-6)13-8(14)7-3-4-11-17-7/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYUMZPRKORIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the synthesis might start with the preparation of ethyl 2-aminothiazole-4-carboxylate, which can be achieved by reacting ethyl bromopyruvate with thiourea . This intermediate can then be further reacted with isoxazole derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole or isoxazole rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including E. coli and S. aureus, showing promising results in inhibiting microbial growth .

Anticancer Potential

The compound has been investigated for its anticancer effects, particularly as part of a broader class of isoxazole derivatives that have demonstrated antitumor activity. Studies suggest that these compounds can inhibit tumor cell growth without significantly affecting immune cells, presenting a potential therapeutic avenue for cancer treatment .

Anti-inflammatory Properties

This compound is also being explored for its anti-inflammatory effects. Its ability to modulate biochemical pathways involved in inflammation positions it as a candidate for treating inflammatory diseases.

Agricultural Applications

The compound's biological activity extends to agricultural science, where it is being researched for potential use as an agrochemical. Its effectiveness against plant pathogens could lead to the development of new crop protection agents, enhancing agricultural productivity while minimizing environmental impact.

Case Studies and Research Findings

A variety of studies have been conducted to assess the efficacy of this compound:

These studies illustrate the compound's versatility and potential across different domains.

Mechanism of Action

The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound, known for its own biological activities.

Isoxazole derivatives: These compounds share the isoxazole ring and are studied for their diverse biological activities.

Thiazole derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combination of both isoxazole and thiazole rings, which can confer a broader range of biological activities and applications.

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is a synthetic compound that combines isoxazole and thiazole moieties, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structural combination that enhances its pharmacological potential. The presence of both an isoxazole ring and a thiazole ring contributes to its varied biological effects.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isoxazole and thiazole rings | Enhanced antimicrobial and anti-inflammatory properties |

The biological activities of this compound are attributed to its interaction with specific molecular targets. The compound can inhibit various enzymes or modulate receptor activity, leading to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by targeting essential enzymes involved in cell wall synthesis, similar to other thiazole derivatives.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through modulation of inflammatory pathways.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial : Effective against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer : Shows promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory : Reduces inflammation markers in vitro and in vivo models.

Structure-Activity Relationship (SAR)

The exploration of SAR for this compound has revealed critical insights into how modifications to the structure can enhance or diminish biological activity. For instance, alterations to the carboxamide group or the introduction of different substituents on the thiazole ring can significantly affect potency and selectivity against various pathogens .

Key Findings from SAR Studies

- Substituents on the isoxazole ring can enhance antibacterial activity while maintaining low cytotoxicity towards eukaryotic cells.

- Modifications to the thiazole moiety have been linked to improved metabolic stability and reduced susceptibility to efflux mechanisms commonly employed by bacteria .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

-

Antitubercular Activity : A series of derivatives based on this compound were tested against Mycobacterium tuberculosis, demonstrating significant bactericidal activity with minimal cytotoxic effects on human cells .

Compound Activity (MIC) Cytotoxicity (CC50) This compound <1 µg/mL >100 µg/mL - Cancer Cell Lines : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

- Inflammatory Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.